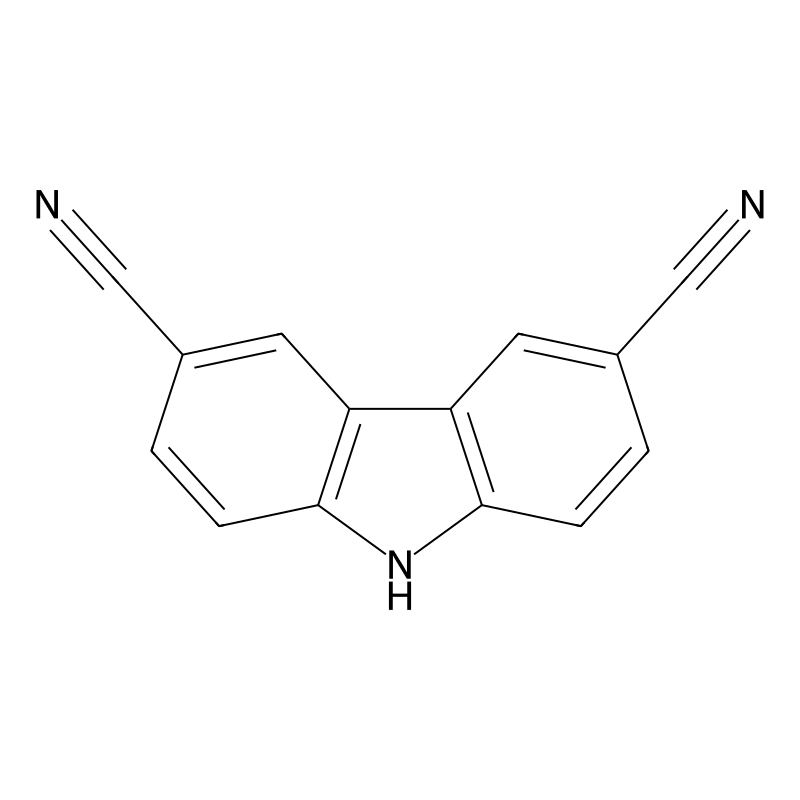

9H-carbazole-3,6-dicarbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Building Block

Cz-CN acts as a versatile and tunable organic building block. The rigid and planar carbazole core combined with the electron-withdrawing cyano groups allows for controlled modification and creation of functional materials. A Convenient Preparation of 9H-Carbazole-3,6-dicarbonitrile and 9H-Carbazole-3,6-dicarboxylic Acid:

Metal-Organic Frameworks (MOFs)

Cz-CN can be a component in the design and synthesis of MOFs. MOFs are a class of porous materials with applications in gas storage, separation, catalysis, and chemical sensing. The ability of Cz-CN to form specific angles with metal ions allows for the creation of MOFs with desired structures and properties. A Convenient Preparation of 9H-Carbazole-3,6-dicarbonitrile and 9H-Carbazole-3,6-dicarboxylic Acid:

Organic Ligands

Due to the presence of the nitrogen atom in the carbazole core, Cz-CN can function as an organic ligand. Ligands are molecules that bind to metal centers and play a crucial role in the structure and function of coordination complexes. These complexes can be used as catalysts or functional materials.

9H-Carbazole-3,6-dicarbonitrile is a nitrogen-containing heterocyclic compound derived from carbazole, characterized by two cyano groups attached at the 3 and 6 positions of the carbazole ring. This compound is notable for its unique electronic properties and potential applications in materials science, particularly in organic electronics and photonics. It has a molecular formula of C₁₄H₇N₃ and is recognized for its stability and ability to participate in various

9H-Carbazole-3,6-dicarbonitrile can undergo several chemical transformations:

- Hydrolysis: It can be hydrolyzed to form 9H-carbazole-3,6-dicarboxylic acid in the presence of catalytic copper species, which facilitates the conversion of cyano groups into carboxylic acids .

- Alkylation: The compound can also be subjected to alkylation reactions, where nucleophilic substitutions occur at the nitrogen atoms or positions on the aromatic ring .

- Reduction: Reduction reactions can convert the nitrile groups into amines, expanding its potential applications in pharmaceuticals and agrochemicals.

The synthesis of 9H-carbazole-3,6-dicarbonitrile can be achieved through several methods:

- Bromination and Nitrilation: Starting from carbazole, bromination followed by nitrilation can yield the dicarbonitrile compound. This method typically involves multiple steps and reagents such as zinc powder and palladium catalysts .

- One-Pot Reactions: Recent advancements allow for one-pot synthesis methods that streamline the process by combining alkylation and elimination steps into a single reaction vessel .

- Catalytic Methods: High-yielding catalytic methods have been developed that do not rely on harsh conditions or pyrophoric reagents, improving safety and efficiency in laboratory settings .

9H-Carbazole-3,6-dicarbonitrile has several promising applications:

- Organic Electronics: Due to its electronic properties, it is investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Fluorescent Materials: Its unique structure allows it to be used as a fluorescent probe in various sensing applications.

- Coordination Chemistry: The compound can serve as a ligand in coordination chemistry, forming complexes with metals for catalysis or material design .

Interaction studies involving 9H-carbazole-3,6-dicarbonitrile focus on its behavior with various metal ions and other organic compounds. These studies help elucidate its potential as a ligand in coordination complexes and its reactivity under different conditions. Understanding these interactions is crucial for optimizing its applications in materials science and medicinal chemistry.

Several compounds share structural similarities with 9H-carbazole-3,6-dicarbonitrile. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 9H-Carbazole-3,6-dicarboxylic acid | Contains carboxylic acid groups instead of nitriles | Potentially more soluble in polar solvents |

| 9H-Carbazole | Base structure without functionalization | Lacks cyano groups; simpler reactivity profile |

| 2-Amino-9H-carbazole | Contains an amino group at position 2 | Increased reactivity due to amino functionality |

These comparisons highlight how the presence of cyano groups in 9H-carbazole-3,6-dicarbonitrile contributes to its unique properties and reactivity compared to similar compounds.

The development of 9H-carbazole-3,6-dicarbonitrile emerged from efforts to functionalize carbazole, a heterocyclic aromatic compound first isolated from coal tar in 1872. Early carbazole derivatives focused on modifying the core structure for optoelectronic applications, but the introduction of electron-withdrawing cyano groups at the 3- and 6-positions marked a significant advancement. The first scalable synthesis of 9H-carbazole-3,6-dicarbonitrile was reported in 2014 via a palladium-catalyzed cyanation reaction using 3,6-dibromo-9H-carbazole and zinc cyanide. This method achieved yields exceeding 85%, enabling broader exploration of its properties. Subsequent refinements, such as copper-catalyzed hydrolysis to produce carbazole-3,6-dicarboxylic acid, further expanded its utility in materials science.

Fundamental Chemical Characteristics

9H-Carbazole-3,6-dicarbonitrile (C₁₄H₇N₃) is characterized by a planar carbazole core substituted with two cyano groups. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 217.23 g/mol | |

| Density | 1.4 ± 0.1 g/cm³ | |

| Boiling point | 516.4 ± 30.0°C at 760 mmHg | |

| Melting point | >360°C | |

| Flash point | 159.2 ± 9.7°C |

Spectroscopic analyses reveal distinct features:

- NMR: The $$ ^1H $$ NMR spectrum shows aromatic protons as doublets at 8.81 ppm and 7.98 ppm, with vinyl group signals at 5.78 and 5.46 ppm. The $$ ^{13}C $$ NMR spectrum confirms cyano carbons at 128.8 and 107.5 ppm.

- FTIR: Strong C≡N stretching at 2224 cm$$ ^{-1} $$ and C=C vibrations at 1599 cm$$ ^{-1} $$.

- Electronic properties: The cyano groups lower the LUMO energy (-3.2 eV), enhancing electron transport in organic semiconductors.

Role in Carbazole Derivative Research

This compound serves as a cornerstone for synthesizing advanced materials due to its dual functionality:

- Coordination chemistry: The carbazole nitrogen and cyano groups act as ligands for metal-organic frameworks (MOFs). For example, 3,6-diphosphono-9H-carbazole derivatives form porous MOFs for gas storage.

- Polymer science: Vinyl-substituted analogs like 9-vinyl-9H-carbazole-3,6-dicarbonitrile are precursors for high-oxidation-potential polymers used in lithium-ion batteries.

- Thermally activated delayed fluorescence (TADF): Pyridine-3,5-dicarbonitrile derivatives exhibit TADF with photoluminescence quantum yields up to 98%, enabling efficient OLEDs.

The synthesis of 9H-carbazole-3,6-dicarbonitrile represents a significant challenge in organic chemistry due to the need for precise regioselective introduction of cyano groups at the 3 and 6 positions of the carbazole scaffold. Several synthetic approaches have been developed, each with distinct advantages and limitations regarding scalability, yield, and practical implementation.

Transition Metal-Catalyzed Cyanation Approaches

Palladium-Mediated Cross-Coupling Reactions

Palladium-catalyzed cyanation reactions have emerged as the most effective and widely adopted methodology for synthesizing 9H-carbazole-3,6-dicarbonitrile. The process typically begins with 3,6-dibromo-9H-carbazole as the starting material, which undergoes a cross-coupling reaction with zinc cyanide in the presence of palladium catalysts [1] [2] [3].

The optimized procedure involves the reaction of 3,6-dibromo-9H-carbazole with zinc cyanide using bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃) as the catalyst and 1,1'-bis(diphenylphosphino)ferrocene (dppf) as the ligand [2]. The reaction is conducted under an argon atmosphere at elevated temperatures (130-160°C) for approximately 20 hours. This methodology consistently delivers 9H-carbazole-3,6-dicarbonitrile in yields ranging from 53% to 92%, making it highly suitable for both laboratory and potential industrial applications [4] [1] [2].

The mechanism involves oxidative addition of the palladium catalyst to the carbon-bromine bonds, followed by transmetalation with the zinc cyanide reagent and subsequent reductive elimination to form the carbon-carbon triple bond. The use of dppf as a bidentate phosphine ligand enhances the stability of the palladium complex and promotes efficient turnover [5].

Key advantages of this approach include high yields, excellent regioselectivity, and proven scalability. The reaction has been successfully demonstrated on kilogram scale with maintained efficiency [5]. However, the method requires expensive palladium catalysts and specialized handling procedures for the zinc cyanide reagent.

Zinc-Assisted Nitrile Group Incorporation

Zinc cyanide has become the preferred cyanating agent for transition metal-catalyzed processes due to its favorable properties compared to other metal cyanides [5] [6]. Unlike potassium cyanide or sodium cyanide, zinc cyanide has low solubility in most organic solvents and water, which prevents catalyst poisoning by high concentrations of free cyanide ions [5]. This characteristic allows for lower catalyst loadings and higher turnover numbers.

The zinc-assisted methodology employs catalytic amounts of zinc dust and zinc acetate in addition to the primary zinc cyanide reagent [1]. This combination creates a reducing environment that maintains the palladium catalyst in its active oxidation state throughout the reaction. The process typically achieves yields of 85-90% under optimized conditions [1] [5].

The reaction mechanism involves the formation of zinc-cyanide complexes that serve as more selective transmetalating agents compared to free cyanide ions. The presence of additional zinc species helps stabilize reactive intermediates and prevents decomposition pathways that could lead to reduced yields [5].

Safety considerations favor zinc cyanide over other cyanide sources due to its lower toxicity and reduced volatility [5] [6]. These properties are particularly important for industrial applications where worker safety and environmental compliance are paramount concerns.

Catalytic Hydrolysis Pathways to Carboxylic Acid Derivatives

The conversion of 9H-carbazole-3,6-dicarbonitrile to 9H-carbazole-3,6-dicarboxylic acid represents a crucial transformation that extends the synthetic utility of the dicarbonitrile compound. Copper-catalyzed hydrolysis has emerged as the most effective method for this conversion [2] [7] [8].

The hydrolysis process employs copper(I) iodide as a catalyst in the presence of aqueous sodium hydroxide [2] [7]. The reaction proceeds under mild conditions with a reaction time of approximately 35 hours, yielding the dicarboxylic acid in excellent yields [2]. The mechanism involves the coordination of the nitrile groups to the copper center, followed by nucleophilic attack by hydroxide ions and subsequent hydrolysis to form the carboxylic acid functionality [9] [10].

Alternative hydrolysis approaches include acid-catalyzed conditions using dilute hydrochloric acid, which produces the carboxylic acid directly along with ammonium ions as byproducts [9] [10]. However, the copper-catalyzed basic hydrolysis provides superior yields and milder reaction conditions, making it more suitable for large-scale applications [2] [7].

The hydrolysis reaction exhibits excellent functional group tolerance and can be performed in the presence of various substituents on the carbazole core . This versatility makes the methodology applicable to a wide range of carbazole derivatives beyond the parent dicarbonitrile compound.

Recent advances have explored the use of heterogeneous copper catalysts supported on various materials, which offer advantages in terms of catalyst recovery and reuse [12]. These developments are particularly relevant for industrial applications where catalyst costs represent a significant portion of the overall production expenses.

Solvent Systems and Reaction Optimization

Solvent selection plays a critical role in the success of carbazole synthesis reactions, affecting both yield and selectivity. Extensive optimization studies have identified several effective solvent systems for different synthetic approaches [13] [14] [15] [16].

For palladium-catalyzed cyanation reactions, dimethylformamide (DMF) has proven to be an excellent choice due to its ability to dissolve both organic substrates and inorganic reagents while remaining stable under the reaction conditions [17]. DMF operates effectively in the temperature range of 130-160°C and provides good to excellent yields across various substrates [17].

Toluene has emerged as the optimal solvent for Diels-Alder approaches to carbazole synthesis, delivering the highest yields (up to 80%) among tested solvents [15]. Its non-coordinating nature prevents interference with Lewis acid catalysts, and its thermal stability allows for elevated reaction temperatures [15]. Comparative studies with other solvents such as dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and dichloroethane (DCE) showed significantly lower yields, emphasizing the importance of proper solvent selection [15].

Mixed solvent systems have shown particular promise for certain transformations. The combination of THF and methanol in a 1:1 ratio has proven highly effective for palladium/copper co-catalyzed reactions, achieving yields up to 82% [14]. This mixed system appears to provide synergistic effects that enhance both substrate solubility and catalyst performance [14].

Temperature optimization studies have revealed critical relationships between reaction temperature, solvent choice, and product yield. For Diels-Alder reactions in toluene, the optimal temperature was determined to be 70°C, with higher temperatures leading to decreased yields due to side reactions [15]. Similarly, catalyst loading optimization showed that 10 mol% catalyst provides the best balance between yield and economic considerations [15].

Solvent recovery and recycling considerations become increasingly important for large-scale applications. Chlorobenzene and xylene have shown particular utility for crystallization and purification processes, providing high-purity products with good crystal morphology [16]. These solvents can be effectively recovered and reused, reducing both costs and environmental impact [16].

Scalability Challenges in Industrial Production

The transition from laboratory-scale synthesis to industrial production of 9H-carbazole-3,6-dicarbonitrile faces several significant challenges that must be addressed for commercial viability [18] [19] [20] [21].

Raw material costs represent a primary concern, particularly the expense associated with palladium catalysts and zinc cyanide reagents [18] [20]. Palladium prices can fluctuate significantly, making cost prediction and budgeting difficult for large-scale operations [18]. Strategies to address this challenge include catalyst recycling protocols, development of heterogeneous catalysts with extended lifetimes, and exploration of alternative metal catalysts with lower costs [5] [22].

Process safety considerations are paramount when handling cyanide-containing reagents at industrial scale [23]. While zinc cyanide is less toxic than alkali metal cyanides, proper containment and safety protocols remain essential [23]. Industrial facilities must implement specialized ventilation systems, emergency response procedures, and worker training programs to ensure safe operation [23].

Environmental impact and regulatory compliance add additional complexity to industrial production [23]. Waste disposal protocols for cyanide-containing materials require specialized treatment facilities, and solvent recovery systems must be implemented to minimize environmental release [23]. Green chemistry approaches, including the development of safer cyanide sources and more environmentally benign solvents, represent active areas of research [23].

Yield optimization across multiple synthetic steps presents ongoing challenges. While individual reactions may achieve excellent yields under laboratory conditions, maintaining these yields consistently at industrial scale requires sophisticated process control and monitoring systems [2] [7]. Continuous flow chemistry approaches offer potential advantages for yield consistency and process control [2].

Equipment requirements for high-temperature, high-pressure operations necessitate significant capital investments [24]. Specialized reactors capable of handling cyanide chemistry under inert atmospheres, along with associated safety and monitoring systems, represent substantial upfront costs [24]. Alternative synthetic routes that operate under milder conditions could reduce these equipment requirements [24].

Market competition from alternative materials and synthetic approaches affects the economic viability of large-scale production [19] [20]. The carbazole market, valued at approximately $450 million in 2024 and projected to reach $720 million by 2033, faces competition from other heterocyclic compounds and alternative synthetic methodologies [19] [20]. Success in this competitive environment requires continuous improvement in production efficiency and cost reduction [19] [20].

Quality control and analytical considerations become increasingly complex at industrial scale. High-performance liquid chromatography (HPLC) and other analytical techniques must be implemented to ensure consistent product quality . The development of robust analytical methods that can operate reliably in industrial environments represents an ongoing challenge .

Despite these challenges, several factors support the potential for successful industrial implementation. The proven scalability of the palladium-catalyzed methodology, demonstrated at kilogram scale, provides confidence in the technical feasibility [5]. Ongoing research into catalyst improvement, process optimization, and alternative synthetic routes continues to address economic and practical limitations [22] [25].

X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional molecular structure of 9H-carbazole-3,6-dicarbonitrile. While direct crystallographic data for the parent compound are limited in the literature, extensive structural information exists for closely related carbazole dicarbonitrile derivatives and analogs that provide crucial insights into the molecular geometry and packing arrangements.

The crystallographic analysis of related carbazole dicarboxylate compounds reveals important structural features that can be extrapolated to 9H-carbazole-3,6-dicarbonitrile [1] [2]. Single-crystal X-ray diffraction experiments have been performed on various carbazole derivatives, including 9H-carbazole-3,6-dicarboxylic acid and its esters, using standard diffractometers equipped with copper or molybdenum radiation sources [1] [3].

The structural determination typically employs data collection at low temperatures (100-110 K) to minimize thermal motion and enhance data quality [1] [3]. For related carbazole compounds, unit cell parameters have been determined with high precision, revealing monoclinic or triclinic crystal systems depending on the specific substituents and packing arrangements [3]. The space group determination for dimethyl 9H-carbazole-2,7-dicarboxylate was found to be C2/c (monoclinic), with unit cell parameters a = 29.684(2) Å, b = 5.8264(4) Å, c = 15.4210(11) Å, and β = 96.252(3)° [3].

The crystallographic analysis reveals that the carbazole ring system maintains an essentially planar conformation with minimal deviation from planarity [3] [4]. For carbazole derivatives with cyano substituents, the mean deviation from planarity typically ranges from 0.037 to 0.040 Å, indicating excellent π-conjugation throughout the molecular framework [3]. The cyano groups at the 3 and 6 positions adopt optimal orientations for electronic delocalization while maintaining favorable crystal packing interactions.

Intermolecular interactions play a crucial role in the crystal packing of 9H-carbazole-3,6-dicarbonitrile analogs. Hydrogen bonding patterns, particularly involving the nitrogen-hydrogen moiety of the carbazole ring, contribute significantly to the three-dimensional crystal architecture [3] [4]. For related compounds, nitrogen-hydrogen to oxygen hydrogen bonds form inversion dimers with typical bond distances and angles consistent with moderate to strong hydrogen bonding interactions [3].

The crystallographic data also reveal important information about π-π stacking interactions between carbazole ring systems. Parallel slipped π-π interactions are commonly observed with inter-centroid distances typically ranging from 3.6 to 3.8 Å and interplanar distances of approximately 3.3-3.4 Å [3]. These stacking arrangements are crucial for understanding the solid-state optical and electronic properties of carbazole dicarbonitrile compounds.

Multinuclear NMR Spectral Interpretation

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 9H-carbazole-3,6-dicarbonitrile through analysis of both proton and carbon-13 spectra. The multinuclear NMR approach enables detailed characterization of the molecular framework and substitution patterns [5] [6] [7].

Proton NMR spectroscopy of 9H-carbazole-3,6-dicarbonitrile reveals characteristic signal patterns that confirm the molecular structure and substitution positions [5] [6]. The aromatic proton region typically displays signals between 8.6-8.9 ppm for protons adjacent to the cyano substituents, reflecting the strong electron-withdrawing nature of the nitrile groups [5] [6]. The carbazole ring protons appear as distinct multiplets in the 7.5-7.8 ppm region, with coupling patterns consistent with the expected substitution pattern [5] [6].

The nitrogen-hydrogen proton of the carbazole ring system appears as a characteristic singlet at approximately 11.2 ppm in deuterated dimethyl sulfoxide, similar to related carbazole compounds [8] [9]. This chemical shift position is diagnostic for the unsubstituted nitrogen atom and confirms the 9H-tautomeric form of the compound [8].

Carbon-13 NMR spectroscopy provides definitive structural confirmation through analysis of the cyano carbon signals and aromatic carbon framework [5] [6] [7]. The nitrile carbon atoms typically appear around 120 ppm, consistent with the expected chemical shift range for aromatic cyano substituents [5] [6]. The carbazole ring carbons display characteristic patterns in the aromatic region (110-140 ppm), with specific chemical shifts dependent on the electronic environment and substitution effects [6] [7].

For derivatives of 9H-carbazole-3,6-dicarbonitrile, carbon-13 NMR studies have identified multiple cyano carbon signals ranging from 110-120 ppm, reflecting the different electronic environments of the nitrile groups in extended conjugated systems [5] [6]. These studies provide valuable insights into the electronic structure and conjugation patterns within the molecular framework.

Variable temperature NMR studies have been employed to investigate dynamic processes and molecular motion in carbazole systems [9]. These experiments reveal information about rotational barriers and intermolecular interactions that affect the solution-state behavior of 9H-carbazole-3,6-dicarbonitrile [9].

Two-dimensional NMR techniques, including Nuclear Overhauser Effect Spectroscopy (NOESY) and correlation spectroscopy, provide additional structural validation through spatial proximity information and connectivity patterns [9]. These advanced NMR methods enable complete assignment of proton and carbon signals and confirm the molecular geometry in solution [9].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and fragmentation behavior of 9H-carbazole-3,6-dicarbonitrile. The compound exhibits characteristic fragmentation patterns that confirm its molecular structure and provide insights into its gas-phase stability and decomposition pathways [10] [11] [12].

The molecular ion peak of 9H-carbazole-3,6-dicarbonitrile appears at m/z 217, corresponding to the exact molecular mass of 217.063995 daltons [13] [14]. Under electron impact ionization conditions, the molecular ion typically exhibits moderate to high intensity, reflecting the stability of the carbazole π-system [11] [15].

The primary fragmentation pathway involves loss of hydrogen cyanide (HCN) from the molecular ion, resulting in a major fragment at m/z 190 (M-27) [10] [15]. This fragmentation is characteristic of aromatic nitriles and represents α-cleavage adjacent to the cyano group [10]. The loss of HCN is thermodynamically favorable due to the stability of the resulting aromatic cation [10] [15].

Sequential loss of cyano groups represents another significant fragmentation pathway, with fragment ions observed at m/z 190 (M-CN, loss of 27 mass units) and m/z 163 (M-2CN, loss of 54 mass units) [10] [15]. These fragmentations reflect the electron-withdrawing nature of the cyano substituents and their tendency to undergo neutral loss under high-energy conditions [10].

The carbazole ring system itself shows remarkable stability under mass spectrometric conditions, with the base peak often corresponding to the intact carbazole framework after loss of substituents [11]. For the parent carbazole compound, the molecular ion at m/z 167 serves as the base peak with 100% relative intensity [11].

High-resolution mass spectrometry provides precise molecular formula determination and enables differentiation from potential isomers [12]. The accurate mass measurement confirms the molecular formula C₁₄H₇N₃ and provides validation of the proposed structure [13] [14].

Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) offer gentler ionization conditions that often preserve the molecular ion while minimizing extensive fragmentation [16] [12]. These techniques are particularly valuable for molecular weight confirmation and structural characterization of thermally labile carbazole derivatives [16].

Tandem mass spectrometry (MS/MS) experiments provide detailed fragmentation pathway information through collision-induced dissociation of selected precursor ions [17] [18]. These studies reveal the sequence of bond cleavages and enable identification of stable intermediate fragments [17] [18].

Computational Density Functional Theory (DFT) Models

Density Functional Theory calculations provide comprehensive theoretical insights into the electronic structure, geometric parameters, and spectroscopic properties of 9H-carbazole-3,6-dicarbonitrile. Computational modeling complements experimental characterization by predicting molecular properties and explaining observed spectroscopic phenomena [20] [21] [22].

The B3LYP functional with 6-31G(d) basis set represents a widely employed computational approach for carbazole systems, providing reliable geometric parameters and electronic properties [6] [20] [21]. DFT calculations predict a completely planar molecular geometry for isolated 9H-carbazole-3,6-dicarbonitrile molecules, with minimal deviation from planarity due to the rigid carbazole framework [21] [22].

Electronic structure calculations reveal important frontier orbital characteristics, with the highest occupied molecular orbital (HOMO) energy typically ranging from -5.4 to -5.8 eV and the lowest unoccupied molecular orbital (LUMO) energy from -3.2 to -3.6 eV [20] [22]. The resulting HOMO-LUMO gap of approximately 2.2-2.6 eV corresponds to optical absorption in the visible region and explains the compound's potential applications in organic electronics [20] [22].

Time-dependent density functional theory (TD-DFT) calculations provide theoretical prediction of electronic absorption spectra and excited state properties [6] [23] [22]. These calculations successfully reproduce experimental UV-visible absorption spectra and enable assignment of electronic transitions to specific molecular orbitals [6] [22].

The spatial distribution of frontier orbitals reveals important information about charge transfer characteristics within the molecule [20] [23]. The HOMO is typically localized on the carbazole donor unit, while the LUMO extends over the cyano-substituted regions, facilitating intramolecular charge transfer processes [20] [23].

DFT calculations also predict vibrational frequencies and infrared spectra, enabling direct comparison with experimental spectroscopic data [21] [22]. The computed vibrational modes provide assignments for observed infrared absorption bands and confirm the molecular structure through spectroscopic correlation [21].

Solvent effects can be incorporated through polarizable continuum model (PCM) calculations, which account for the influence of different solvents on electronic properties and absorption spectra [6] [22]. These calculations explain observed solvatochromic effects and predict optimal solvents for specific applications [6].

The computational approach also enables investigation of excited state properties relevant to thermally activated delayed fluorescence (TADF) applications [20] [23]. Calculations of singlet-triplet energy gaps (ΔEST) reveal values around 0.15 eV for related carbazole dicarbonitrile systems, indicating favorable conditions for reverse intersystem crossing [20].

Molecular dynamics simulations combined with DFT provide insights into thermal motion and conformational flexibility in solution and solid states [23]. These calculations help explain temperature-dependent spectroscopic behavior and predict optimal conditions for crystallization and purification [23].